(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime
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Overview
Description
(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime: is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanone oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,5-dichlorophenyl)propan-1-one oxime typically involves the reaction of 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its reactive oxime group.
Industry:
Polymer Production: Used in the synthesis of polymers with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (1E)-1-(2,5-dichlorophenyl)propan-1-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- (1E)-1-(2,4-dichlorophenyl)propan-1-one oxime
- (1E)-1-(3,5-dichlorophenyl)propan-1-one oxime
- (1E)-1-(2,5-difluorophenyl)propan-1-one oxime
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s reactivity and properties.
- Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in chemical reactions.
- Applications: The specific applications of each compound may differ based on their unique properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
(NE)-N-[1-(2,5-dichlorophenyl)propylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(12-13)7-5-6(10)3-4-8(7)11/h3-5,13H,2H2,1H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLCDXZWHNEPS-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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